molecular formula C16H25NO2 B2367699 Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate CAS No. 2230803-87-7

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate

Cat. No. B2367699
CAS RN: 2230803-87-7
M. Wt: 263.381
InChI Key: UJOQFLQYYDTKTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is a chemical compound with the CAS Number: 2230803-87-7 . It has a molecular weight of 263.38 and its IUPAC name is tert-butyl 3- (4- (aminomethyl)phenyl)-2,2-dimethylpropanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO2/c1-15(2,3)19-14(18)16(4,5)10-12-6-8-13(11-17)9-7-12/h6-9H,10-11,17H2,1-5H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a derivative of Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate, is synthesized via asymmetric Mannich reaction. This process is significant for producing chiral amino carbonyl compounds and involves steps like purification and waste disposal for safety (Yang, Pan, & List, 2009).

Chemical and Physical Properties

  • The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, another derivative, is characterized by weak intermolecular hydrogen bonds and hydrophobic contacts. This structure is crucial in understanding the molecular conformation and interactions in the solid state (Kozioł et al., 2001).

Application in Organic Synthesis

  • Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, related to the target compound, is synthesized as an intermediate in the production of biologically active compounds. This showcases its role in the synthesis of complex organic molecules (Zhao et al., 2017).

Catalytic and Reaction Studies

  • The compound shows potential in catalytic applications, as evident in the synthesis of polydentate chiral amino alcohol from L-Phenyl Glycine (Jun, 2011).
  • In the field of catalysis, its derivatives have been used in reactions like the Koch-type carbonylation of tert-butyl alcohol, demonstrating its versatility in catalytic processes (Li, Tsumori, Souma, & Xu, 2001).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . These hazards may be similar for Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate, but specific safety data for this compound was not found in the retrieved data.

properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)19-14(18)16(4,5)10-12-6-8-13(11-17)9-7-12/h6-9H,10-11,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQFLQYYDTKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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